molecular formula C18H18N8NaO7S3 B1241295 Anhydrous Ceftriaxone Sodium

Anhydrous Ceftriaxone Sodium

Cat. No.: B1241295
M. Wt: 577.6 g/mol
InChI Key: XKYJAZULGNDPLX-VKZZUTNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
Ceftriaxone is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. Ceftriaxone is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.

Properties

Molecular Formula

C18H18N8NaO7S3

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/b24-8-;/t9-,15-;/m1./s1

InChI Key

XKYJAZULGNDPLX-VKZZUTNHSA-N

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na]

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na]

Synonyms

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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